molecular formula C12H5F5 B6360219 3,3',4,5,5'-Pentafluoro-1,1'-biphenyl CAS No. 197785-18-5

3,3',4,5,5'-Pentafluoro-1,1'-biphenyl

Cat. No.: B6360219
CAS No.: 197785-18-5
M. Wt: 244.16 g/mol
InChI Key: ZITJVQINFHRXTK-UHFFFAOYSA-N
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Description

3,3',4,5,5'-Pentafluoro-1,1'-biphenyl is a specialized fluorinated organic compound that serves as a valuable building block in research and development. Its structure, based on a biphenyl core where five hydrogen atoms have been replaced by fluorine at specific positions, confers unique electronic properties and enhanced chemical stability. This makes it a critical intermediate in the synthesis of complex molecules for advanced applications. A primary research application of such pentafluorobiphenyl derivatives is in the field of materials science, where they are used to incorporate strongly electron-withdrawing groups into systems. For instance, they are key precursors in the synthesis of Lewis acids like bis(pentafluorophenyl)borane, which is a versatile reagent for the development of self-activating olefin polymerization catalysts and for the creation of Frustrated Lewis Pairs (FLPs) for small molecule activation . The presence of multiple fluorine atoms also promotes high thermal stability and can influence the molecular packing and optical properties of organic materials, making this compound of interest for the development of electronic and luminescent materials. Researchers value this compound for its role in exploring new catalytic processes and designing novel organic materials with tailored characteristics. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,5-difluorophenyl)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F5/c13-8-1-6(2-9(14)5-8)7-3-10(15)12(17)11(16)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITJVQINFHRXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3,3 ,4,5,5 Pentafluoro 1,1 Biphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of molecules like 3,3',4,5,5'-Pentafluoro-1,1'-biphenyl.

Multi-Dimensional NMR Techniques (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecular framework.

¹⁹F NMR Spectroscopy: Due to the presence of five fluorine atoms, ¹⁹F NMR is particularly informative. wikipedia.org The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment, and the large chemical shift dispersion in ¹⁹F NMR helps in resolving signals from different fluorine atoms within the molecule. wikipedia.org For this compound, distinct signals would be expected for the fluorine atoms at the C3, C3', C4, C5, and C5' positions. The ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants provide valuable information about through-bond and through-space interactions, which can be used to confirm the substitution pattern and provide insights into the molecule's conformation. wikipedia.org

¹H NMR Spectroscopy: The ¹H NMR spectrum would show signals corresponding to the five hydrogen atoms on the biphenyl (B1667301) scaffold. The chemical shifts and coupling patterns of these protons are influenced by the neighboring fluorine atoms. For instance, the protons on the difluorinated ring will exhibit different splitting patterns compared to those on the trifluorinated ring due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon atoms directly bonded to fluorine will show characteristic splitting patterns (C-F coupling), which can be complex due to coupling with multiple fluorine atoms. rsc.org The chemical shifts of the carbon atoms are also affected by the electronegative fluorine substituents. rsc.org

Table 1: Predicted NMR Data for this compound This table is illustrative and based on data for similar fluorinated biphenyl compounds. Actual experimental values may vary.

NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
¹⁹FF at C3'-130 to -140mJ(F-F), J(H-F)
F at C3-130 to -140m
F at C4-150 to -160m
F at C5-160 to -170m
F at C5'-160 to -170m
¹HH at C2'7.3 - 7.6mJ(H-H), J(H-F)
H at C6'7.3 - 7.6m
H at C27.2 - 7.5m
H at C67.2 - 7.5m
H on unsubstituted ring7.4 - 7.7m
¹³CC-F carbons135 - 165d, t, or mJ(C-F), J(C-H)
C-H carbons110 - 130d or m
Quaternary carbons120 - 145s or m

Elucidation of Rotational Barriers and Dynamics in Biphenyl Systems

The rotation around the central C-C bond in biphenyl systems is a key dynamic process. The energy barrier to this rotation is influenced by the size and electronic nature of the substituents on the phenyl rings. researchgate.net For unsubstituted biphenyl, the rotational barrier is relatively low. comporgchem.com The presence of fluorine atoms at the 3, 3', 4, 5, and 5' positions in this compound is expected to influence the rotational barrier. While fluorine is relatively small, the electrostatic repulsion between the fluorine atoms on the two rings can increase the energy of the planar transition state, thereby affecting the rotational barrier. Variable temperature NMR studies can be employed to measure the rate of rotation and determine the activation energy for this process. mdpi.com

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Molecular Structure and Bonding Analysis

For this compound, the spectra would be dominated by vibrations associated with the fluorinated phenyl rings.

C-F Stretching Vibrations: These typically appear as strong absorptions in the FTIR spectrum in the region of 1100-1400 cm⁻¹. The exact positions of these bands would depend on the specific substitution pattern.

Aromatic C-C Stretching Vibrations: These are expected in the 1400-1600 cm⁻¹ region.

C-H Stretching and Bending Vibrations: The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the out-of-plane C-H bending vibrations would appear at lower frequencies (below 900 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the biphenyl backbone.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is illustrative and based on general regions for functional group vibrations.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (FTIR)Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aromatic C=C Stretch1400 - 1600Medium to StrongStrong
C-F Stretch1100 - 1400StrongMedium
C-H Out-of-plane Bend700 - 900StrongWeak

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for studying its fragmentation pathways. nih.gov For this compound (C₁₂H₅F₅), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. achemblock.com

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. chemguide.co.uklibretexts.org For halogenated biphenyls, common fragmentation pathways involve the loss of halogen atoms and cleavage of the bond between the two phenyl rings. nih.govrsc.org For this compound, the expected fragmentation pathways would include:

Loss of Fluorine: Sequential loss of fluorine atoms (F•) from the molecular ion.

Loss of HF: Elimination of hydrogen fluoride (B91410).

Cleavage of the Biphenyl Bond: Fragmentation into fluorinated phenyl cations.

The relative abundances of the fragment ions would provide further structural information.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the inter-ring torsional angle. It would also reveal how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as C-H···F and F···F contacts, which are important in the crystal engineering of fluorinated compounds. nih.gov

In-depth Analysis of this compound Remains Elusive Due to Scarcity of Scientific Data

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound this compound. Despite extensive searches for its spectroscopic and structural properties, as well as any potential chiroptical characteristics, detailed research findings for this particular molecule are not publicly accessible. This scarcity of data precludes the creation of a detailed scientific article as requested.

The structural elucidation and spectroscopic analysis of chemical compounds are foundational to understanding their physical and chemical behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of a molecule's atomic arrangement and electronic properties. For fluorinated biphenyls, ¹⁹F NMR is a particularly powerful tool for confirming the positions of fluorine atoms on the aromatic rings. However, no specific experimental or theoretical spectroscopic data for this compound could be located. While data exists for other fluorinated biphenyls, such as 2,3,4,5,6-pentafluorobiphenyl (B165447) and its derivatives, this information cannot be directly extrapolated to the specific isomer without significant speculation. rsc.org

Furthermore, the topic of chirality in fluorinated biphenyls is of considerable interest due to the phenomenon of atropisomerism, where restricted rotation around the biphenyl single bond can lead to stable, separable enantiomers. nih.govusgs.govnih.govwikipedia.org The presence and stability of such atropisomers are highly dependent on the size and position of the substituents on the ortho positions of the biphenyl core. For this compound, the fluorine atoms at the 3 and 3' positions could potentially hinder rotation, but without experimental or computational studies, it is impossible to determine if this compound exhibits stable atropisomers at room temperature. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for studying chiral molecules, but no such studies have been reported for this compound. mdpi.com

The synthesis of specifically substituted biphenyls is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov A report on the synthesis of a related compound, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, highlights a synthetic route that could potentially be adapted. researchgate.net However, without a specific synthetic procedure for this compound, no associated characterization data is available.

Computational Chemistry and Theoretical Investigations of 3,3 ,4,5,5 Pentafluoro 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic properties of 3,3',4,5,5'-Pentafluoro-1,1'-biphenyl. The distribution and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its chemical reactivity and kinetic stability.

The introduction of five highly electronegative fluorine atoms significantly influences the electronic landscape of the biphenyl (B1667301) system. Fluorine's strong -I (negative inductive) effect withdraws electron density from the aromatic rings, leading to a general lowering of the energy levels of the molecular orbitals compared to unsubstituted biphenyl. acs.org This stabilization particularly affects the HOMO and LUMO levels.

The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For fluorinated biphenyls, the precise impact on the gap depends on the substitution pattern. While specific calculations for the 3,3',4,5,5'-pentafluoro isomer are not widely published, trends can be inferred from related compounds. Increasing the number of fluorine substituents on a biphenyl core generally leads to a deepening of both HOMO and LUMO energy levels. acs.org The HOMO is typically distributed across the biphenyl core, while the LUMO also resides on the aromatic system, indicating that π-π* transitions are characteristic of its electronic spectrum. mdpi.comichem.md

Table 1: Representative Frontier Orbital Energies for Biphenyl and a Fluorinated Derivative Note: Data for the fluorinated biphenyl is illustrative of the general effects of fluorination and not specific to the 3,3',4,5,5'- isomer. Actual values require specific DFT calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference System
Biphenyl-6.24-0.435.81General Literature Value
Representative Fluorinated Biphenyl-6.5 to -5.7-1.7 to -0.2~4.0 to 5.5 acs.orgsemanticscholar.org

Density Functional Theory (DFT) Studies for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the three-dimensional structure of molecules by finding the lowest energy arrangement of atoms. nih.gov For this compound, DFT calculations are essential to determine its most stable conformation, including key parameters like bond lengths, bond angles, and the critical inter-ring dihedral angle. researchgate.netyoutube.com

In unsubstituted biphenyl, there is a balance between conjugative effects, which favor a planar structure to maximize π-orbital overlap, and steric hindrance between ortho-hydrogens, which favors a twisted conformation. This results in a dihedral angle of about 44° in the gas phase. researchgate.net For this compound, the fluorine atoms are in the meta and para positions. Substitution at the meta-positions is not expected to introduce significant steric repulsion that would drastically alter the dihedral angle compared to unsubstituted biphenyl. nwpu.edu.cn Therefore, the dihedral angle is predicted to be in a similar range, though the electronic effects of fluorine can subtly influence the potential energy surface of rotation. acs.org

DFT, coupled with time-dependent DFT (TD-DFT), can also predict spectroscopic properties. nih.gov By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. Furthermore, TD-DFT calculations can predict electronic transitions, providing insight into the UV-Visible absorption spectrum of the molecule. nih.gov

Table 2: Predicted Geometrical Parameters for Biphenyl Derivatives Note: Values for the pentafluoro-biphenyl are estimates based on trends observed in related fluorinated and substituted biphenyls.

ParameterBiphenyl (Gas Phase)Predicted this compoundKey Influencing Factor
Inter-ring Dihedral Angle (φ)~44°~40-50°Balance of conjugation and steric hindrance. Meta-fluorine has minimal steric impact on the angle. researchgate.netnwpu.edu.cn
C-C Inter-ring Bond Length~1.49 Å~1.49 ÅLargely unaffected by meta/para substitution.
C-F Bond LengthN/A~1.35 ÅTypical for fluorinated aromatic rings.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics Simulations

The conformational landscape of this compound is defined by the rotation around the central carbon-carbon single bond. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore this landscape, revealing the energetically preferred conformations and the barriers to rotation between them. biorxiv.orgresearchgate.net

MM force fields, such as AMBER, are parameterized to model the potential energy of a molecule as a function of its geometry. nih.gov These force fields can be used to perform a conformational search, systematically rotating the dihedral angle between the two phenyl rings to map out the potential energy surface. For biphenyl systems, the energy profile typically shows two minima corresponding to the equivalent twisted (chiral) conformations and two rotational barriers: one at the planar conformation (0°) due to steric clash and a lower one at the perpendicular conformation (90°) where π-conjugation is broken. researchgate.net

MD simulations provide a dynamic view of the molecule's behavior over time at a given temperature. biorxiv.org For this compound, an MD simulation would show the molecule vibrating around its equilibrium dihedral angle and occasionally overcoming the rotational energy barriers to "flip" between twisted states. The frequency and pathways of these transitions are crucial for understanding the molecule's flexibility, which can impact its properties in different environments, such as in solution or within a material matrix. The introduction of fluorine atoms can influence the conformational dynamics by altering the electrostatic potential and intermolecular interactions. researchgate.net

Prediction of Reactivity and Reaction Pathways

Theoretical methods can predict the reactivity of this compound and potential reaction pathways. The electronic structure calculated via quantum mechanics provides the necessary information to identify reactive sites.

The distribution of the HOMO and LUMO is a primary indicator of reactivity. The HOMO region is susceptible to electrophilic attack, as it represents the area of highest electron density available for donation. Conversely, the LUMO region indicates the most likely site for nucleophilic attack, as it can accept electron density. mdpi.com

Theoretical Modeling of Intermolecular Interactions (e.g., π-π Stacking, Dipole–Dipole)

The way this compound molecules interact with each other is critical for determining its bulk properties, such as melting point, solubility, and crystal packing. Theoretical modeling can quantify these non-covalent interactions.

π-π Stacking: The interaction between the aromatic π-systems of adjacent molecules is a key stabilizing force. In fluorinated aromatics, this interaction is significantly different from that in their hydrocarbon counterparts. The electron-rich center of a standard benzene (B151609) ring interacts favorably with the electron-poor periphery of another. However, in perfluorinated or highly fluorinated rings, the π-system becomes electron-deficient due to the strong inductive effect of fluorine. This leads to favorable "polar-π" stacking interactions between the electron-deficient fluorinated ring and an electron-rich aromatic ring. nih.govresearchgate.net In the case of two this compound molecules interacting, the preferred geometry is often a parallel-displaced or T-shaped arrangement to minimize repulsion and maximize favorable electrostatic and dispersion interactions. rsc.org The presence of fluorine can also disrupt traditional co-facial π-π stacking. rsc.org

Other Interactions: Weaker interactions, such as C-H···F and F···F interactions, also play a role in the crystal packing and conformational preferences of fluorinated compounds. rsc.orgnih.gov While individually weak, the cumulative effect of these interactions can be significant in determining the supramolecular assembly. nih.gov

Reactivity and Reaction Mechanisms Involving 3,3 ,4,5,5 Pentafluoro 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on Fluorinated Biphenyls

In polyfluorinated biphenyls, the pentafluorophenyl group acts as a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong inductive electron-withdrawing effect. Consequently, electrophilic attack occurs exclusively on the non-fluorinated (or less fluorinated) phenyl ring. The general mechanism for EAS involves the attack of an electrophile on the π-system of the aromatic ring to form a carbocation intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

For a compound like 2,3,4,5,6-pentafluorobiphenyl (B165447), the pentafluorophenyl moiety directs incoming electrophiles primarily to the para position (C-4') of the unsubstituted ring, with a smaller amount of the ortho isomer (C-2') also forming. rsc.org This regioselectivity is consistent with the directing effects of a deactivating substituent on an aromatic ring. libretexts.org It is anticipated that 3,3',4,5,5'-Pentafluoro-1,1'-biphenyl would exhibit similar behavior, with electrophilic attack occurring on the ring containing three fluorine atoms, though the precise substitution pattern would be influenced by the specific positions of the fluorine atoms.

Detailed research on 2,3,4,5,6-pentafluorobiphenyl has demonstrated its reactivity in key electrophilic substitution reactions:

Nitration: Reaction with a mixture of fuming nitric acid and sulfuric acid yields a mixture of 4'-nitro- and 2'-nitropentafluorobiphenyl. rsc.org

Bromination: Treatment with bromine and aluminum tribromide results in the formation of 4'-bromopentafluorobiphenyl as the major product. rsc.org

Alkylation: Methylation with methyl bromide and aluminum tribromide leads to a complex mixture, indicating that the reaction is less selective under these conditions. rsc.org

Table 1: Electrophilic Aromatic Substitution Reactions of 2,3,4,5,6-Pentafluorobiphenyl rsc.org
ReactionReagentsProductsYield/Ratio
NitrationFuming HNO₃/H₂SO₄ in glacial acetic acid4'-Nitro- and 2'-nitropentafluorobiphenyl4:1 ratio
BrominationBr₂/AlBr₃4'-Bromopentafluorobiphenyl90% yield
MethylationCH₃Br/AlBr₃Complex mixture of polymethylated pentafluorobiphenyls-

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of highly fluorinated aromatic rings makes them highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is a cornerstone of polyfluoroarene chemistry. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromatic system. wikipedia.org

In pentafluorophenyl-containing compounds, the fluorine atom at the C-4 position (para to the substituent) is exceptionally reactive towards nucleophilic displacement. scispace.comresearchgate.net This high regioselectivity is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the substituent. Studies on 2,3,4,5,6-pentafluorobiphenyl with various nucleophiles have consistently shown substitution at the C-4 position. researchgate.net For this compound, nucleophilic attack would be expected to occur on the more electron-deficient ring (the one bearing three fluorine atoms) and preferentially at a position para to an activating group if one were present, or at a site where the intermediate anion is best stabilized.

A wide array of nucleophiles can be employed in these reactions:

N-Nucleophiles: Amines are commonly used to introduce nitrogen-containing functional groups. scispace.com

O-Nucleophiles: Alcohols and phenols (as alkoxides or phenolates) can displace fluoride to form ethers. scispace.comresearchgate.net

S-Nucleophiles: Thiols readily react to yield thioethers. researchgate.net

Table 2: Nucleophiles Used in SNAr Reactions with Polyfluoroarenes
Nucleophile TypeExampleProduct TypeReference
OxygenPhenolates, AlcoholsAryl ethers scispace.comresearchgate.net
NitrogenAmines, AmmoniaAnilines, Aryl amines scispace.comresearchgate.net
SulfurThiolsThioethers researchgate.net

Some SNAr reactions may proceed through a concerted (cSNAr) mechanism rather than the traditional two-step pathway, though this is less common. researchgate.net

Organometallic Transformations and Catalytic Cycles

The carbon-fluorine bond in polyfluoroarenes, while strong, can be activated and transformed using organometallic reagents and catalysts. These transformations are crucial for synthesizing partially fluorinated building blocks from readily available perfluorinated chemicals. acs.org

One significant transformation is catalytic hydrodefluorination (HDF), which replaces a fluorine atom with a hydrogen atom. A notable example involves a Bismuth(I)/Bismuth(III) catalytic cycle. acs.orgmpg.de The proposed mechanism involves three key elementary steps analogous to transition-metal catalysis:

Oxidative Addition (OA): A low-valent Bi(I) species undergoes oxidative addition into a C-F bond of the fluoroarene, forming a Bi(III) intermediate. acs.org

Ligand Metathesis (LM): The Bi(III) intermediate reacts with a hydride source (e.g., a silane) to exchange the fluoride ligand for a hydride. acs.org

Reductive Elimination (RE): The resulting bismuth hydride undergoes C-H reductive elimination, releasing the hydrodefluorinated product and regenerating the active Bi(I) catalyst. acs.org

This methodology has been successfully applied to various polyfluoroarenes, including pentafluoropyridine (B1199360) and substituted pentafluorobenzenes. mpg.de Other organometallic systems, such as those based on ruthenium, can activate fluoroarenes towards SNAr by binding to the aromatic ring (π-arene catalysis), thereby increasing its electrophilicity. rsc.org Additionally, strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, are known to catalyze the activation of C-F bonds for subsequent C-C bond-forming reactions. researchgate.net

Radical Reactions and Mechanistic Pathways

Radical reactions provide an alternative pathway for the functionalization of fluorinated biphenyls. The generation of pentafluorophenyl radicals, for instance, allows for the synthesis of more complex polyphenyl systems. One method involves the photochemical decomposition of pentafluoroiodobenzene, which yields pentafluorophenyl radicals. rsc.org These radicals can then attack other aromatic rings, such as biphenyl (B1667301), to produce terphenyls in high yields. rsc.org

Another route to generate aryl radicals is through the oxidation of arylhydrazines. rsc.org However, the pentafluorophenylation of 2,3,4,5,6-pentafluorobiphenyl using radicals from pentafluorophenylhydrazine (B1196947) has been shown to give only low yields of the desired decafluoroterphenyls. rsc.org

The mechanistic pathways of radical reactions can be complex. For example, in radical carbofluorination reactions, additives can act as reversible scavengers for highly reactive radical species to improve reaction outcomes. researchgate.net Photoredox catalysis is another powerful tool for generating radicals under mild conditions, such as the SF₅ radical from the inert gas SF₆, which can then participate in cyclization reactions. nih.gov

Photochemical Reactions and Excited State Chemistry

Photochemistry offers unique avenues for activating and reacting fluorinated aromatic compounds. As mentioned, the photochemical decomposition of iodoarenes is an effective method for generating aryl radicals. rsc.org The photochemical reaction between pentafluoroiodobenzene and biphenyl, for example, leads to high yields of pentafluoroterphenyls. rsc.org

The underlying principle of these reactions lies in the behavior of molecules in their electronic excited states. Upon absorption of light, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). colostate.edu From here, it can undergo various processes, including fluorescence, intersystem crossing to a triplet state (T₁), or chemical reaction. nih.gov The reactivity of the excited state can be vastly different from that of the ground state.

In the context of organometallic chemistry, the excited states of metal complexes are central to photocatalysis. For instance, binuclear palladium(II) complexes can possess luminescent metal-metal-to-ligand charge transfer (³MMLCT) excited states. nih.gov These excited states can engage in reactions such as inner-sphere electron transfer with substrates, enabling catalytic C-C bond formation. nih.gov Similarly, photoredox catalysts operate through a cycle involving excitation, electron transfer to or from a substrate to generate a radical ion, and subsequent reaction steps, before the catalyst returns to its ground state. nih.gov The study of excited state dynamics, including processes like excited state proton transfer (ESPT), is crucial for designing new fluorescent sensors and understanding photochemical stability. nih.govescholarship.org

Advanced Applications in Materials Science and Catalysis

Role as a Building Block in Complex Chemical Architectures

3,3',4,5,5'-Pentafluoro-1,1'-biphenyl serves as a fundamental building block in the synthesis of more complex molecules. Aromatic fluorinated biphenyl (B1667301) compounds have gained considerable importance in fields such as medicinal chemistry, crop protection, and materials science. nih.gov The synthesis of such complex structures often relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method for creating the biphenyl core. nih.govacs.org This reaction is valued for its efficiency in forming C-C bonds, utilizing boronic acids which are generally stable and non-hazardous. nih.gov

The versatility of fluorinated biphenyls as building blocks is demonstrated in their use to create a variety of derivatives through reactions like the Heck reaction, Glaser coupling, and Hiyama coupling. nih.gov These synthetic strategies allow for the construction of intricate molecular architectures tailored for specific functions. For instance, new fluorinated biphenyl compounds have been synthesized with excellent yields using Pd(0)-catalyzed Suzuki-Miyaura coupling reactions. nih.govacs.org

Ligand Design and Coordination Chemistry Utilizing Fluorinated Biphenyl Motifs

The fluorinated biphenyl motif is a key component in the design of advanced ligands for coordination chemistry and catalysis. The presence of fluorine atoms significantly alters the electronic properties of the ligand, which in turn influences the behavior of the metal center it coordinates to. acs.orgacs.org

Axially chiral biphenyl ligands are extensively used in asymmetric synthesis and homogeneous catalysis. researchgate.net The introduction of fluorine atoms into these ligands can enhance their performance by modifying their electronic distribution and reactivity. nih.govacs.org For example, fluorinated JohnPhos-type ligands have been developed as effective tools in homogeneous gold(I) catalysis. acs.orgacs.org The synthesis of these ligands and their corresponding gold complexes is often achieved in high yields, and their structures can be confirmed by single-crystal X-ray diffraction. acs.orgacs.org

A key aspect of these fluorinated biphenyl ligands is the potential for secondary interactions between the distal phenyl ring of the phosphane ligand and the metal center, which is crucial for fine-tuning the catalytic performance. acs.orgacs.org

The fluorination of biphenyl-based ligands is a powerful strategy for modulating the performance of metal catalysts. By introducing electron-withdrawing fluorine atoms to the biphenyl framework of a ligand, it is possible to increase the π-acidity of the metal center. acs.org This enhanced electrophilicity can lead to more reactive organo-gold intermediates, accelerating catalytic transformations. acs.org

Kinetic and computational analyses have shown that placing fluorine atoms on the pendant biphenyl portion of a ligand results in more reactive organo-gold species for subsequent nucleophilic reactions. acs.org This principle has been demonstrated in gold-catalyzed indole-hydroarylation of 1,6-enynes and the intramolecular hydroindolynation of alkynes, where fluorinated ligands led to accelerated reactions. acs.org The steric and electronic perturbations caused by remote fluorination have been systematically explored to achieve a high level of fine-tuning in metal catalysts. acs.org

Fluorinated biphenyl ligands have found applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, they are particularly prominent in gold-catalyzed reactions. acs.orgacs.org Fluorinated JohnPhos-type ligands, for example, have been proposed as accelerators in homogeneous gold(I) catalysis. acs.orgacs.org The use of bulky dialkylbiarylphosphanes as scaffolds for [Au(I)]-promoted transformations is a well-established strategy in this field. acs.org

In the realm of heterogeneous catalysis, while specific examples involving this compound are less documented in the provided sources, the principles of using fluorinated compounds are relevant. For instance, hydrophilic heterogeneous cobalt catalysts have been developed for various cross-coupling reactions in water, highlighting the broader trend of using tailored catalysts for specific environments.

Applications in Polymer Chemistry and Advanced Materials

The unique properties of fluorinated biphenyls, such as the stability of the F-C bond, low polarizability, and the small size of fluorine, make them suitable for applications in polymer chemistry and the creation of advanced materials. nih.gov These compounds exhibit very weak intermolecular dispersion interactions, a property that is exploited in various material science applications. nih.gov

Fluorinated biphenyls are important components in the formulation of liquid crystal displays (LCDs). nih.govbeilstein-journals.org The introduction of fluorine atoms can influence the mesomorphic properties of the compounds, which are crucial for their application in LCDs. nih.gov The specific substitution pattern of fluorine on the biphenyl core affects properties like melting point and the type of liquid crystal phases formed.

In the field of optoelectronics, fluorinated biphenyl derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net The electronic properties imparted by the fluorine atoms can be tailored to optimize the performance of these devices.

Fluorinated compounds play a significant role in the development of organic semiconductors. They can be used as p-type dopants to modulate the charge transport and charge injection properties of these materials. nsf.gov For example, tris(pentafluorophenyl) borane (B79455) (B(C6F5)3) is a known p-type dopant for organic semiconductors. nsf.gov The doping mechanism can involve electrophilic attack, leading to the formation of ions that facilitate electron transfer from the semiconductor chains. arxiv.org This highlights the potential for fluorinated biphenyls to be integrated into organic semiconductor systems to enhance their electrical properties.

In the context of Metal-Organic Frameworks (MOFs), fluorinated linkers are utilized to create robust and stable structures. The use of a tetrafluoroterephthalate (F4BDC) linker, a fluorinated derivative of a common MOF linker, has been shown to result in Bi³⁺-based coordination polymers with high purity and stability in water. nih.gov The fluorinated linkers can influence the framework's arrangement through π-π stacking and can enhance properties like hydrophobicity, which is beneficial for applications such as adsorption. nih.gov While not specifically this compound, this demonstrates the principle of using fluorinated biphenyl-type structures as linkers in MOF chemistry.

Self-Assembly and Supramolecular Chemistry

The unique electronic and structural characteristics of fluorinated biphenyls, such as this compound, position them as intriguing building blocks in the field of supramolecular chemistry and self-assembly. The strategic placement of fluorine atoms on the biphenyl scaffold can direct intermolecular interactions, leading to the formation of ordered, non-covalent structures with emergent properties. While direct research on the self-assembly of this compound is not extensively detailed in the provided search results, the principles governing the supramolecular chemistry of related fluorinated molecules offer significant insights into its potential behavior.

The self-assembly of fluorinated compounds is often driven by a combination of non-covalent interactions, including π–π stacking, hydrogen bonds, and halogen bonds, with fluorine-specific interactions playing a crucial role. In many fluorinated aromatic systems, short F···F and F···H contacts are observed, influencing the packing and stability of the resulting supramolecular architectures. nih.gov For instance, in the crystal structures of molecules containing pentafluorosulfanyl (SF5) groups, a variety of supramolecular motifs such as dimers and infinite chains are formed, which are stabilized by these fluorine-mediated interactions. nih.gov

The introduction of fluorine atoms can significantly modify the electron distribution of the biphenyl system, creating regions of positive and negative electrostatic potential that can guide intermolecular recognition and assembly. This is a key principle in the design of self-assembling systems. For example, the self-assembly of Pt(II)-tetrakis(pentafluorophenyl)porphyrin is driven by F⋯F interactions, which effectively hinder the aggregation-caused quenching of photoluminescence that is common in similar non-fluorinated porphyrins due to strong π–π stacking. rsc.org This highlights how fluorination can be used to control intermolecular forces and achieve desired material properties.

Furthermore, the concept of using molecular building blocks to form complex, functional architectures is central to supramolecular chemistry. Biphenyl derivatives with different functional groups, such as biphenyl-3,3',5,5'-tetracarboxylic acid, have been shown to self-assemble into intricate two-dimensional porous networks. researchgate.net These structures can form through hydrogen bonding between the carboxylic acid groups and can even host guest molecules within their pores. researchgate.net While the functional groups differ, this demonstrates the inherent capability of the biphenyl scaffold to act as a template for self-assembly.

In the context of liquid crystals, the introduction of fluorine atoms into chiral dopants can significantly influence their helical twisting power. beilstein-journals.org This ability to induce chirality in a nematic host phase is a direct consequence of the molecular shape and intermolecular interactions, which are finely tunable through fluorination. beilstein-journals.org

While specific data on the self-assembly of this compound is not available in the provided results, the established principles from related systems strongly suggest its potential to form ordered supramolecular structures. The interplay of electrostatic interactions, halogen bonding, and dispersion forces, all influenced by the pentafluoro-substitution pattern, would be expected to direct its assembly into unique solid-state structures or liquid crystalline phases. Detailed research, including crystallographic studies and scanning tunneling microscopy, would be necessary to fully elucidate the specific self-assembly motifs and resulting material properties of this particular compound.

Research AreaKey Findings in Related Fluorinated SystemsPotential Implication for this compound
Crystal Engineering Formation of supramolecular dimers and infinite chains in SF5-containing molecules via F···F and F···H contacts. nih.govPotential to form ordered crystal structures directed by fluorine-specific interactions.
Photophysical Properties Self-assembly of fluorinated porphyrins via F⋯F interactions reduces aggregation-caused quenching. rsc.orgThe fluorine atoms could mediate self-assembly to produce materials with tailored optical or electronic properties.
Porous Materials Biphenyl-tetracarboxylic acid forms 2D porous networks through hydrogen bonding. researchgate.netWhile lacking hydrogen-bonding groups, the biphenyl core provides a rigid scaffold for potential porous structure formation.
Liquid Crystals Fluorinated chiral dopants exhibit high helical twisting power in nematic hosts. beilstein-journals.orgCould potentially act as a component in liquid crystal mixtures, influencing the mesophase properties.

Analytical Methodologies for Detection and Quantification in Research Contexts

The accurate detection and quantification of 3,3',4,5,5'-Pentafluoro-1,1'-biphenyl are crucial for purity assessment in synthetic chemistry, monitoring reaction progress, and conducting further research. A variety of sophisticated analytical techniques are employed for these purposes, each offering distinct advantages in sensitivity, selectivity, and the type of information provided.

Future Directions and Emerging Research Avenues for 3,3 ,4,5,5 Pentafluoro 1,1 Biphenyl Research

Development of Novel and Sustainable Synthetic Pathways (Green Chemistry Principles)

The future of synthesizing 3,3',4,5,5'-Pentafluoro-1,1'-biphenyl and related compounds is intrinsically linked to the principles of green chemistry, which prioritize safety, efficiency, and minimal environmental impact. eurekalert.org Research is moving away from hazardous reagents and towards more sustainable methods.

A significant area of development is the refinement of cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for creating biphenyl (B1667301) structures, and recent advancements have focused on making this process more "green". nih.gov For instance, an improved method for synthesizing a related compound, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, successfully lowered the palladium catalyst loading to as little as 0.04 mol%, creating a more economical and environmentally friendly process with high purity and yield. researchgate.net

Beyond palladium-catalyzed reactions, "palladium-free" synthesis routes are an emerging frontier. One such method involves the nucleophilic substitution of perfluoroarenes with organolithium reagents, which has been used to create complex fluorinated triphenylene (B110318) structures from biphenyl precursors. beilstein-journals.org

Furthermore, the broader field of fluorine chemistry is seeking to adopt greener practices by:

Utilizing Bio-based Feedstocks: Integrating fluorine with renewable building blocks, such as furfural (B47365) derived from biomass, aims to create more sustainable fluorinated polymers and drugs. mdpi.com

Employing Greener Reaction Conditions: The use of organocatalysts, electrocatalysis, and performing reactions in water are being actively explored to reduce reliance on traditional solvents and metal catalysts. mdpi.com

Repurposing Waste Streams: A major opportunity lies in the chemical repurposing of fluorinated gases (F-gases), which are potent greenhouse gases. rsc.orgnoaa.govresearchgate.net Developing reactions to convert these waste products into valuable chemical feedstocks addresses both environmental concerns and resource sustainability. rsc.orgnih.gov

MethodologyKey FeaturesAdvantagesChallenges/Research FocusReference
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.High functional group tolerance; commercially available reagents; well-established and versatile.Reducing catalyst loading; removing residual palladium from products; use of greener solvents. nih.govresearchgate.net
Ullmann CouplingCopper-promoted coupling of two aryl halides.Useful for specific ligand synthesis where other methods may fail.Often requires harsh reaction conditions; can have lower yields compared to Pd-catalyzed methods. acs.org
Palladium-Free SNArNucleophilic aromatic substitution using organolithium reagents on perfluoroarenes.Avoids transition metal catalysts; provides access to highly fluorinated systems.Requires cryogenic temperatures; sensitive to moisture and air. beilstein-journals.org

Computational Design and Prediction of Novel Derivatives with Tuned Properties

Computational chemistry is a pivotal tool for accelerating the discovery of new materials and molecules, allowing for the prediction of properties before undertaking complex synthesis. For derivatives of this compound, computational methods can screen potential candidates and fine-tune their electronic and physical characteristics for specific applications.

Density Functional Theory (DFT) is a prominent method used to investigate the structural and electronic properties of fluorinated biphenyls. acs.org For example, DFT studies have been employed to understand the geometry of newly synthesized difluorinated biphenyls and to analyze their conjugated π-electronic systems, which are crucial for applications in organic solar cells. acs.org Similar computational approaches have been used to analyze the toxicity of related compounds like 3,3',4,4',5-pentachlorobiphenyl (B1202525) by calculating global and local electrophilicity, demonstrating the power of these methods to predict reactivity and biological interactions. researchgate.net

Molecular dynamics (MD) simulations offer another layer of predictive capability, particularly for materials science. MD can be used to model the behavior of molecules in a condensed phase, such as predicting the crystal morphology or the interface between a fluorinated compound and a polymer binder. mdpi.com This is essential for designing materials with optimized mechanical or thermal properties. mdpi.com These predictive tools enable a rational design approach, saving significant time and resources in the laboratory by focusing on derivatives with the highest potential for success.

Exploration of New Catalytic Transformations and Ligand Architectures

Advances in catalysis are central to unlocking the full potential of fluorinated biphenyls. The development of more efficient and selective catalytic systems for C-F and C-C bond formation is a continuous area of research. While the Suzuki-Miyaura reaction is a workhorse in this field, innovation continues through the design of novel ligands that enhance catalyst performance. nih.govresearchgate.netacs.org The synthesis of specialized phosphine (B1218219) ligands based on a biphenyl framework is one such area of development, aiming to improve reaction efficiency and reduce costs. mit.edu

A particularly exciting frontier is the use of fluorinated biphenyls themselves as backbones for new ligand architectures. In a notable example, a ligand built on a perfluorobiphenyl backbone was used in the self-assembly of a metal-organic cage. acs.org The significant dihedral twist induced by the fluorine atoms was crucial for directing the assembly towards a highly specific and unusual Pd8L16 square antiprism architecture, a structure not formed with non-fluorinated analogues. acs.org This demonstrates how the unique steric and electronic properties of fluorinated biphenyls can be harnessed to create novel supramolecular structures with potentially unique catalytic or material properties. acs.org

Advances in Advanced Materials Integration and Performance Optimization

The distinct properties of fluorinated biphenyls—such as the stability of the C-F bond, low polarizability, and weak intermolecular forces—make them highly attractive for integration into advanced materials. nih.gov These compounds are already utilized in liquid crystal displays and have potential applications in organic solar cells and molecular electronics. nih.gov

Future research will focus on more sophisticated integration to optimize material performance. This includes:

Coordination Polymers and MOFs: Using fluorinated linkers like tetrafluoroterephthalate to construct bismuth coordination polymers has been shown to direct the framework's arrangement and enhance properties like aqueous stability and hydrophobicity. nih.gov Applying this concept to linkers derived from this compound could yield new porous materials with tailored adsorptive or catalytic functions.

Supramolecular Assemblies: As demonstrated by the formation of a square antiprism, fluorinated biphenyls can serve as rigid, geometrically defined components to build complex, three-dimensional architectures. acs.org This strategy could be expanded to create new metamaterials or sensors.

Microstructure Optimization: The field of materials science is increasingly focused on the computational design of material microstructures to achieve specific performance targets. researchgate.net Techniques like topology optimization can be applied to design composites or architected materials that leverage the properties of fluorinated biphenyls to create next-generation systems with enhanced durability, thermal stability, or electronic performance. researchgate.net

Challenges and Opportunities in Fluorine Chemistry Research

While the future is promising, significant challenges remain in fluorine chemistry that directly impact research on compounds like this compound. A primary challenge is the sustainability of fluorine sources, as most industrial fluorine is derived from mined fluorspar, and very little is currently recycled. nih.gov This creates a major impetus to develop processes that repurpose existing fluorochemicals, such as F-gases. rsc.orgnoaa.govnih.gov

Synthetically, achieving precise selectivity can be difficult, and reactions can sometimes lead to complex mixtures of products that are difficult to separate, necessitating the development of more refined catalytic systems. mdpi.com Furthermore, translating laboratory-scale fluorination reactions to industrial production or specialized applications like PET imaging presents its own set of obstacles, including different stoichiometric requirements and the need for rapid reaction times. nih.gov

Despite these challenges, the opportunities are vast. The unique properties imparted by fluorine are often unattainable with other elements, making fluorinated compounds indispensable in pharmaceuticals, agrochemicals, and materials science. mdpi.com The ability of fluorine to modulate properties like metabolic stability, lipophilicity, and electronic structure ensures that new derivatives of this compound will continue to be high-value targets. nih.govmdpi.com The push for sustainability provides a powerful opportunity to innovate, driving the discovery of novel green synthetic methods and creating economic value from waste streams. researchgate.net

Q & A

Q. What are the established synthetic routes for 3,3',4,5,5'-Pentafluoro-1,1'-biphenyl, and how do reaction conditions influence yield?

The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where fluorinated aryl boronic acids react with halogenated biphenyl precursors. Grignard reagents paired with transition metal catalysts (e.g., nickel or palladium) are also effective, as seen in analogous biphenyl syntheses . Key factors include temperature control (80–120°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of fluorinated intermediates. Yields often exceed 70% under inert atmospheres, though steric hindrance from fluorine substituents may require extended reaction times .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • 19F NMR : Critical for confirming fluorine substitution patterns and electronic environments. Chemical shifts typically range from -110 to -160 ppm for aromatic fluorines .
  • X-ray Crystallography : Resolves spatial arrangement and bond angles, with fluorines inducing distinct torsional distortions in the biphenyl system .
  • HPLC-MS : Ensures purity (>98%) using C18 columns with acetonitrile/water gradients. Mass spectra show molecular ion peaks at m/z 296 (M+) .

Q. How does the compound’s stability vary under thermal and photolytic conditions?

Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, with fluorine substituents enhancing thermal resistance compared to non-fluorinated biphenyls. Photostability studies under UV light (254 nm) show negligible degradation over 24 hours, suggesting suitability for optoelectronic applications. Solvent stability is highest in non-polar media (e.g., hexane), with hydrolysis resistance due to electron-withdrawing fluorine groups .

Advanced Research Questions

Q. How can computational models (e.g., DFT) resolve discrepancies between theoretical and experimental structural data?

Density Functional Theory (DFT) optimizes molecular geometries by accounting for fluorine’s electronegativity and steric effects. For example, DFT-predicted bond lengths (1.38–1.42 Å for C-F) align with crystallographic data within 0.02 Å, validating computational protocols. Discrepancies in dihedral angles (e.g., 15° vs. 22° experimentally) arise from intermolecular interactions not modeled in simulations .

Q. What role does this compound play in designing liquid crystals or organic semiconductors?

The compound’s planar biphenyl core and fluorine-induced dipole moments enhance charge carrier mobility in organic semiconductors (e.g., OFETs). In liquid crystals, fluorine substituents reduce melting points (<100°C) and improve mesophase stability via polar interactions, as observed in analogous 4,4'-difluoro derivatives .

Q. How do fluorination patterns influence biological interactions, such as enzyme inhibition or membrane permeability?

Fluorine atoms increase lipophilicity (logP ≈ 4.2), enhancing blood-brain barrier penetration. In vitro studies on similar fluorinated biphenyls show moderate inhibition of cytochrome P450 enzymes (IC50 ~10 µM), attributed to fluorine’s electron-withdrawing effects altering substrate binding .

Q. What experimental variables explain contradictory reports on synthesis yields (e.g., 50% vs. 85%)?

Yield disparities stem from:

  • Catalyst Loading : Palladium catalysts <1 mol% lead to incomplete coupling, while >5 mol% cause side reactions.
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery rates (e.g., 75% vs. 90% purity post-crystallization) .

Q. What analytical strategies assess environmental persistence and bioaccumulation potential?

Gas chromatography with electron capture detection (GC-ECD) quantifies trace levels (ppb) in soil and water. Bioconcentration factors (BCF) for fluorinated biphenyls range from 500–1,000 in fish models, correlating with fluorine’s resistance to metabolic degradation. Comparative studies with PCBs (e.g., PCB-126) suggest lower bioaccumulation due to reduced lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.